REACTION_SMILES
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[CH2:24]([OH:25])[CH2:26][CH3:27].[CH3:28][S:29]([CH3:30])=[O:31].[Cl:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[n:1]1[cH:2][cH:3][c:4](-[c:7]2[o:8][c:9]3[c:10]([n:11]2)[cH:12][cH:13][cH:14][cH:15]3)[cH:5][cH:6]1>>[Cl-:16].[n+:1]1([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:2][cH:3][c:4](-[c:7]2[o:8][c:9]3[c:10]([n:11]2)[cH:12][cH:13][cH:14][cH:15]3)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2oc(-c3ccncc3)nc2c1
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Name
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Type
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product
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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c1ccc(C[n+]2ccc(-c3nc4ccccc4o3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |